Methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate is an organic compound with the molecular formula C8H10O4. It is characterized by the presence of a cyclopropyl group, a methyl group, and two oxo groups attached to a butanoate backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate typically involves the esterification of 4-cyclopropyl-3-methyl-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, yielding alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
Methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts rigidity to the molecule, influencing its binding affinity and selectivity towards certain enzymes or receptors. The oxo groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-(4-chloro-3-methylphenoxy)phenyl)-2,4-dioxobutanoate
- Methyl 4-chloro-3-oxobutanoate
- Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate
Uniqueness
Methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate |
InChI |
InChI=1S/C9H12O4/c1-5(7(10)6-3-4-6)8(11)9(12)13-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
HMASAYLMLCHQGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1CC1)C(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.